2-(Thiophen-2-yl)benzaldehyde
Description
Significance of Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, forming a vast and diverse class of molecules that are integral to numerous scientific disciplines. openmedicinalchemistryjournal.comijnrd.org These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are fundamental to the processes of life. derpharmachemica.com Nitrogen, oxygen, and sulfur are the most prevalent heteroatoms found in these structures. derpharmachemica.com The presence of these heteroatoms imparts unique physicochemical properties that distinguish them from their carbocyclic counterparts. openmedicinalchemistryjournal.com
The significance of heterocyclic compounds is particularly pronounced in the field of medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov In fact, over 90% of new drugs approved feature heterocyclic structures, highlighting their critical role in drug discovery and development. ijraset.com This prevalence is due to their ability to serve as versatile scaffolds that can be modified to optimize a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. nih.gov Heterocycles are key components in a wide array of pharmaceuticals, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial activities. openmedicinalchemistryjournal.comderpharmachemica.com Beyond medicine, they are also crucial in the synthesis of agrochemicals, dyes, and materials with unique electronic properties. openmedicinalchemistryjournal.comnumberanalytics.com
Thiophene (B33073) as a Versatile Heterocycle in Chemical Synthesis
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a particularly versatile building block in organic synthesis. algoreducation.comnumberanalytics.com Its aromaticity, which arises from the delocalization of six π-electrons according to Hückel's rule, confers significant stability to the ring. algoreducation.comnumberanalytics.com This stability, coupled with its distinct reactivity, makes thiophene and its derivatives valuable intermediates in the synthesis of a broad spectrum of compounds. numberanalytics.comalgoreducation.com
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. espublisher.com These include antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.com The sulfur atom in the thiophene ring can participate in interactions with biological targets, influencing the compound's binding affinity and specificity. In addition to pharmaceuticals, thiophene-based compounds are utilized in the creation of dyes, pigments, and advanced materials like conductive polymers and organic semiconductors. numberanalytics.comalgoreducation.comespublisher.com The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of functionalized thiophenes. nih.govbohrium.com
Benzaldehyde (B42025) Derivatives in Organic Transformations and Scaffold Design
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. chemicalnote.com The aldehyde functional group is highly reactive and participates in a wide range of organic transformations, including condensation reactions, oxidations, and reductions. chemicalnote.com This reactivity makes benzaldehyde derivatives key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In the context of scaffold design, the benzaldehyde moiety provides a versatile platform for constructing diverse molecular architectures. By introducing various substituents onto the benzene (B151609) ring, chemists can modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and biological activity. For instance, the design of benzyloxybenzaldehyde derivatives has been explored for the development of selective enzyme inhibitors. mdpi.com Furthermore, benzaldehyde derivatives are crucial starting materials in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex, medicinally relevant ring systems. researchgate.net The Knoevenagel condensation, a classic reaction involving an aldehyde and a compound with an active methylene (B1212753) group, is frequently employed with benzaldehyde derivatives to create new carbon-carbon bonds. rsc.orgrsc.org
Overview of 2-(Thiophen-2-yl)benzaldehyde within Aromatic Aldehyde Chemistry
This compound is an aromatic aldehyde that incorporates both a thiophene ring and a benzaldehyde moiety. This unique structure, with the thiophene ring at the 2-position of the benzaldehyde, makes it a valuable intermediate in organic synthesis. It serves as a building block for the creation of more complex heterocyclic compounds, pharmaceuticals, and materials for electronic devices.
The chemical properties of this compound are influenced by both the aldehyde group and the thiophene ring. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The thiophene ring, being electron-rich, can participate in electrophilic substitution reactions and also engage in π-π stacking interactions, which can be important for its interaction with biological targets. Research has explored its potential in medicinal chemistry, with studies investigating its possible anti-inflammatory and antimicrobial properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99902-07-5 |
| Molecular Formula | C₁₁H₈OS |
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | This compound |
| Purity | 95.0% |
This data is compiled from multiple sources. fluorochem.co.uk
Research Trajectories and Future Prospects for Sulfur-Containing Aromatic Compounds
The field of sulfur-containing aromatic compounds is a dynamic area of research with significant potential for future advancements. These compounds play crucial roles in various biological processes and have demonstrated a wide range of therapeutic applications. frontiersin.org The sulfur atom, with its unique electronic properties, can engage in specific interactions with biological macromolecules, making sulfur-containing aromatics attractive scaffolds for drug design. researchgate.netnih.gov
Future research is likely to focus on several key areas. One promising trajectory is the continued exploration of the diverse biological activities of these compounds, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The discovery of emerging sulfur-containing polycyclic aromatic hydrocarbons (PASHs) in the environment also highlights the need to understand their potential health risks and develop strategies for their mitigation. researchgate.net
Furthermore, the development of novel synthetic methodologies will continue to be a driving force in this field. More efficient and sustainable methods for the synthesis of complex sulfur-containing aromatic compounds will enable the creation of new molecular entities with tailored properties. This includes the design of novel catalysts and the application of modern synthetic techniques to access previously inaccessible chemical space. The interplay between synthetic innovation and biological evaluation will undoubtedly lead to the discovery of new sulfur-containing aromatic compounds with significant societal impact.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVQGTVFMAUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383778 | |
| Record name | 2-(Thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-07-5 | |
| Record name | 2-(Thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Thiophen 2 Yl Benzaldehyde and Its Analogs
Direct Synthesis Approaches for 2-(Thiophen-2-yl)benzaldehyde
Direct synthetic methods for analogous compounds such as benzo[b]thiophene-2-carbaldehyde have been developed. One notable one-pot synthesis starts from methylthiobenzene, which reacts with butyllithium (B86547) (BuLi) and tetramethylethylenediamine (TMEDA), followed by treatment with dimethylformamide (DMF). This sequence leads to the formation of benzo[b]thiophene-2-carbaldehyde in an 80% isolated yield. mdpi.comresearchgate.net The proposed mechanism involves a double lithiation of methylthiobenzene, followed by diformylation and an intramolecular aldol-type condensation. researchgate.net
While direct synthesis of this compound is less commonly detailed, the synthesis of its precursor, thiophene-2-carboxaldehyde, is well-established. It can be prepared from thiophene (B33073) through the Vilsmeier-Haack reaction or by the chloromethylation of thiophene. wikipedia.org A method for synthesizing 2-thiophenecarboxaldehyde involves reacting thiophene with N,N-dimethylformamide and solid phosgene in chlorobenzene, with reported yields as high as 88%. google.com
Cross-Coupling Reactions in the Formation of Thienyl-Benzaldehyde Systems
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of bi-aryl systems like thienyl-benzaldehydes.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating aryl-thiophene linkages. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid or ester with a halogenated thiophene, or a thienylboronic acid with a halogenated benzene (B151609) derivative.
A series of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized in moderate to excellent yields via the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol esters or acids. mdpi.comnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com The efficiency of these couplings can be influenced by factors such as the choice of catalyst, base, solvent, and temperature. For instance, XPhos precatalysts have been identified as a highly effective system for the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. ntnu.nontnu.no
Table 1: Examples of 4-Arylthiophene-2-carbaldehydes Synthesized via Suzuki-Miyaura Coupling
| Arylboronic Acid/Ester | Product | Yield (%) |
|---|---|---|
| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)thiophene-2-carbaldehyde | 85 |
| 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 90 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 82 |
Data synthesized from research on Suzuki-Miyaura reactions for arylthiophene synthesis. mdpi.com
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are employed for the synthesis of thienyl-benzaldehyde systems. These strategies often involve the direct C-H activation of the thiophene ring, providing an atom-economical alternative to pre-functionalized starting materials.
Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for linking benzothiazoles with thiophenes. rsc.org Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds have provided insights into the reaction mechanism, suggesting that the rate-determining step involves the transfer of the aryl group from the boron compound to a palladium-thiophene complex. nih.gov Additionally, palladium-catalyzed cross-coupling of 2-benzo[b]thiophene or 2-benzo[b]furan aluminum with heteroaryl or alkynyl bromides has been successfully developed for the synthesis of 2-substituted derivatives. benthamscience.com
Condensation Reactions Involving Thiophene-2-carbaldehyde (B41791) and Related Benzene Derivatives
Condensation reactions are fundamental in extending the molecular framework of thiophene-2-carbaldehyde to create more complex structures, such as Schiff bases and benzimidazoles.
Schiff bases, or imines, are readily formed through the condensation reaction of thiophene-2-carbaldehyde with primary amines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group.
The synthesis of Schiff bases from thiophene-2-carboxaldehyde and various anilines can be achieved by condensation in an ethanol medium, often catalyzed by a few drops of concentrated sulfuric acid. orientjchem.org Theoretical studies have shown that this reaction is a two-step process involving the formation of a carbinolamine intermediate, followed by its dehydration, which is the rate-determining step. eijppr.com A wide variety of Schiff bases have been synthesized from thiophene-2-carbaldehyde and amines such as 2-aminobenzoic acid, o-phenylenediamine, 2-aminothiophenol, and propane-1,2-diamine. researchgate.netnih.govresearchgate.net
Table 2: Examples of Schiff Bases Derived from Thiophene-2-carbaldehyde
| Amine Reactant | Reaction Conditions | Resulting Schiff Base Structure |
|---|---|---|
| Aniline (B41778) | Ethanol, H₂SO₄ (cat.) | 2-Thiophenylidine substituted aniline |
| o-Phenylenediamine | Reflux | Schiff base with two imine linkages |
| 2-Aminobenzoic acid | Not specified | Schiff base with a carboxylic acid group |
Information compiled from studies on Schiff base synthesis. orientjchem.orgresearchgate.netnih.govresearchgate.net
Benzimidazole derivatives can be synthesized through the condensation of thiophene-2-carbaldehyde with o-phenylenediamines. This reaction is a cornerstone for the construction of the benzimidazole ring system. The general mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the 2-substituted benzimidazole.
Numerous methods have been developed for this synthesis, often employing various catalysts to improve yields and reaction conditions. nih.govsemanticscholar.orgarabjchem.org These catalysts can range from nanomaterials to acid catalysts. nih.govsemanticscholar.org For instance, the synthesis of 2-(thiophen-2-yl)benzo[d]imidazole derivatives has been reported, highlighting the versatility of this condensation reaction for creating heterocyclic systems with potential biological applications. researchgate.net The reaction can be carried out with a wide array of substituted o-phenylenediamines and aldehydes, including heterocyclic aldehydes like thiophene-2-carbaldehyde. rsc.org
Alternative Formylation and Acylation Strategies for Thiophene-Substituted Benzaldehydes
The introduction of a formyl or acyl group onto the benzene ring of a thiophene-substituted precursor is a critical step in the synthesis of this compound and its analogs. Beyond direct formylation, several alternative strategies, primarily the Vilsmeier-Haack reaction and Friedel-Crafts acylation, offer versatile pathways to these important intermediates.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. amazonaws.comchemrxiv.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. proquest.comsemanticscholar.org This reagent then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. amazonaws.com For thiophene-substituted benzenes, the electron-donating nature of the thiophene ring can activate the benzene ring towards this electrophilic substitution. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors, with formylation often favoring the less sterically hindered position. amazonaws.com The reactivity of five-membered heterocycles in this reaction follows the order of pyrrole > furan > thiophene. amazonaws.com
Friedel-Crafts acylation provides a classic and effective route for introducing an acyl group to an aromatic ring, which can then be a precursor to the benzaldehyde (B42025). rasayanjournal.co.inresearchgate.net This electrophilic aromatic substitution reaction involves the use of an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.netacs.org The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. researchgate.net In the context of thiophene-substituted benzenes, the acylation typically occurs with high regioselectivity at the position most activated by the thiophene substituent. propulsiontechjournal.com A significant advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation products. acs.org However, the reaction often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it. rasayanjournal.co.in For heterocyclic compounds like thiophene, the instability of the ring in the presence of strong Lewis acids can sometimes lead to undesirable side reactions and lower yields.
| Feature | Vilsmeier-Haack Reaction | Friedel-Crafts Acylation |
|---|---|---|
| Reaction Type | Formylation (Electrophilic Aromatic Substitution) | Acylation (Electrophilic Aromatic Substitution) |
| Reagents | DMF, POCl₃ (or other acid halides) | Acyl chloride or acid anhydride, AlCl₃ (or other Lewis acids) |
| Electrophile | Vilsmeier reagent (chloroiminium ion) | Acylium ion |
| Product | Aryl aldehyde | Aryl ketone (can be reduced to aldehyde) |
| Key Advantages | Direct formylation; milder conditions compared to some other methods. chemrxiv.org | Prevents polysubstitution as the product is deactivated. acs.org |
| Key Limitations | Requires electron-rich aromatic substrates. amazonaws.com | Requires stoichiometric amounts of catalyst; potential for ring instability with sensitive heterocycles like thiophene. rasayanjournal.co.in |
Oxidation and Reduction Reactions in the Synthesis of this compound Precursors and Derivatives
Oxidation and reduction reactions are fundamental transformations in the synthesis of this compound, allowing for the interconversion of various functional groups on the precursors and derivatives.
A primary route to this compound involves the oxidation of the corresponding alcohol , 2-(thiophen-2-yl)methanol. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of benzo[b]thiophen-2-ylmethanol is a known method to produce benzo[b]thiophene-2-carbaldehyde. researchgate.netmdpi.com Similarly, the aldehyde group of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde can be oxidized to a carboxylic acid using 30% hydrogen peroxide in glacial acetic acid. researchgate.net While specific reagents for the direct oxidation of 2-(thiophen-2-yl)methanol to the aldehyde are varied, pyridinium chlorochromate (PCC) is a common reagent for such selective oxidations of primary alcohols to aldehydes, and its use on supported reagents like silica gel can facilitate easier product purification.
Conversely, reduction reactions offer pathways to this compound from precursors with higher oxidation states, such as carboxylic acids or their derivatives. The direct reduction of a carboxylic acid to an aldehyde is challenging but can be accomplished. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures or with derivatizing agents that stop the reduction at the aldehyde stage. For example, the reduction of a benzothiophene ester with LiAlH₄ yields the corresponding alcohol, which can then be oxidized to the aldehyde. clockss.org
Another synthetic strategy involves the reduction of a nitrile group. A 2-(thiophen-2-yl)benzonitrile could potentially be reduced to this compound using reagents like diisobutylaluminium hydride (DIBAL-H).
| Transformation | Starting Material | Product | Typical Reagents |
|---|---|---|---|
| Oxidation | 2-(Thiophen-2-yl)methanol | This compound | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) |
| Oxidation | This compound | 2-(Thiophen-2-yl)benzoic acid | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) researchgate.net |
| Reduction | 2-(Thiophen-2-yl)benzoic acid derivative (e.g., ester, acid chloride) | This compound | Diisobutylaluminium hydride (DIBAL-H), Lithium tri-tert-butoxyaluminum hydride |
| Reduction | 2-(Thiophen-2-yl)benzonitrile | This compound | Diisobutylaluminium hydride (DIBAL-H) |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic aldehydes, including thiophene-substituted benzaldehydes, to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions.
Biocatalysis has emerged as a powerful tool for the synthesis of aldehydes under mild and environmentally friendly conditions. chemrxiv.orgnih.gov Enzymes such as alcohol dehydrogenases can be used for the selective oxidation of alcohols to aldehydes. chemrxiv.org Whole-cell biocatalysts are also being developed to produce aromatic aldehydes from renewable resources, which can be a greener alternative to traditional chemical synthesis. jeffleenovels.com For instance, engineered microorganisms can be used for the bioconversion of precursor compounds into the desired aldehyde product. semanticscholar.org Amine oxidases represent another class of enzymes that can produce aldehydes through the oxidative deamination of primary amines in aqueous media at neutral pH. proquest.com
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods. propulsiontechjournal.com Microwave irradiation can be applied to various reactions in the synthesis of thiophene-substituted benzaldehydes, including condensation reactions and cross-coupling reactions. researchgate.netnih.gov For example, the Suzuki coupling reaction, a common method for forming the biaryl linkage between thiophene and benzene rings, can be efficiently carried out under microwave irradiation. nih.gov The Claisen-Schmidt reaction for the synthesis of chalcones from aldehydes and ketones can also be accelerated using microwaves. propulsiontechjournal.comnih.gov
The development of greener catalysts and reaction media is another key aspect of sustainable synthesis. The use of solid acid catalysts, such as zeolites, in Friedel-Crafts acylation can reduce the amount of hazardous waste generated from traditional Lewis acid catalysts. acs.org Ionic liquids are also being explored as alternative reaction media that can be recycled. Furthermore, reactions can be designed to be performed in water or under solvent-free conditions, significantly reducing the environmental impact. nih.gov The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, can be conducted using microwave assistance, reducing reaction times from hours to minutes. derpharmachemica.com
| Approach | Description | Examples/Applications | Advantages |
|---|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. nih.gov | Oxidation of alcohols using alcohol dehydrogenases; chemrxiv.org production of aromatic aldehydes from renewable feedstocks using engineered microbes. jeffleenovels.com | Mild reaction conditions (aqueous media, neutral pH), high selectivity, use of renewable resources. proquest.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Suzuki coupling reactions, nih.gov Claisen-Schmidt condensation, propulsiontechjournal.comnih.gov Gewald reaction. derpharmachemica.com | Dramatically reduced reaction times, often higher yields, potential for solvent-free reactions. researchgate.netpropulsiontechjournal.com |
| Green Catalysts and Solvents | Employing non-toxic, recyclable catalysts and environmentally benign solvents. | Use of solid acid catalysts (e.g., zeolites) in Friedel-Crafts acylation; acs.org reactions in water or ionic liquids; solvent-free reactions. nih.gov | Reduced waste, easier catalyst separation and recycling, improved safety profile. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 2-(Thiophen-2-yl)benzaldehyde. Through one- and two-dimensional experiments, each proton and carbon atom can be unambiguously assigned.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the protons on the two aromatic rings. The aldehyde proton is the most deshielded, typically appearing as a singlet in the range of 9.5–10.5 ppm due to the strong electron-withdrawing nature of the carbonyl group.
The protons on the benzaldehyde (B42025) ring and the thiophene (B33073) ring resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The substitution pattern leads to complex splitting, often requiring two-dimensional techniques for full assignment. The protons on the benzene (B151609) ring (H-3, H-4, H-5, H-6) exhibit coupling patterns typical of a 1,2-disubstituted benzene ring, while the thiophene protons (H-3', H-4', H-5') show characteristic couplings. For instance, the aldehyde proton of benzaldehyde itself resonates around 10.0 ppm, and the aromatic protons are found between 7.5 and 7.9 ppm. google.com Protons on a thiophene ring typically appear between 7.0 and 7.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 – 10.5 | Singlet (s) |
| Benzene Ring Protons | 7.4 – 8.2 | Multiplet (m) |
| Thiophene Ring Protons | 7.1 – 7.8 | Multiplet (m) |
Note: Predicted values are based on the analysis of benzaldehyde and thiophene derivatives. Actual experimental values may vary based on solvent and concentration.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing in the 190–195 ppm region. The aromatic carbons of both the benzene and thiophene rings resonate between 120 and 150 ppm. Quaternary carbons, those directly involved in the ring-ring bond and the aldehyde-ring bond, are generally weaker in intensity. The chemical shifts are influenced by the electronic effects of the substituents; for example, the thiophene ring acts as an electron-donating group, influencing the shielding of the attached benzene ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 190 – 195 |
| Benzene Ring (C-1, C-2) | 135 – 148 |
| Benzene Ring (C-3 to C-6) | 125 – 135 |
| Thiophene Ring (C-2', C-5') | 125 – 145 |
| Thiophene Ring (C-3', C-4') | 124 – 129 |
Note: Predicted values are based on typical ranges for substituted aromatic aldehydes and thiophenes.
To resolve the complex couplings and definitively assign each proton and carbon, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the benzaldehyde ring (e.g., H-3 to H-4, H-4 to H-5) and within the thiophene ring (e.g., H-3' to H-4', H-4' to H-5'). This helps to differentiate the protons on each ring system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton-carbon pairs (¹H-¹³C). An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons in both aromatic rings.
DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments are crucial for determining the multiplicity of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. For this compound, this would confirm all protonated aromatic carbons as CH groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the key functional groups within this compound.
The IR spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the aromatic aldehyde, typically appearing around 1700 cm⁻¹. Another key feature is the aldehyde C-H stretch, which usually presents as two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations from both the benzene and thiophene rings appear in the 1450–1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected in the 600–800 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum, making it particularly useful for analyzing the skeletal structure.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 – 3000 |
| Aldehyde C-H | Stretch | 2880 – 2800 & 2780 – 2700 |
| Carbonyl C=O | Stretch | 1710 – 1690 |
| Aromatic C=C | Stretch | 1600 – 1450 |
| Thiophene C-S | Stretch | 800 – 600 |
Note: Values are typical for aromatic aldehydes and thiophene-containing compounds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular formula of this compound is C₁₁H₈OS, giving it a molecular weight of approximately 188.25 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this exact mass.
The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aromatic aldehydes include:
Loss of a hydrogen atom to form a stable acylium ion ([M-1]⁺).
Loss of the entire aldehyde group (-CHO) to give a [M-29]⁺ fragment.
For this specific compound, cleavage of the bond between the two aromatic rings is also a likely fragmentation pathway, leading to ions corresponding to the benzoyl cation (m/z 105) and the thienyl cation (m/z 83).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The structure of this compound contains an extended conjugated π-system that includes the benzaldehyde and thiophene rings. This extensive conjugation results in absorption of UV light at longer wavelengths compared to either benzene or thiophene alone.
Two primary types of electronic transitions are expected:
π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. These are expected to be the dominant feature in the spectrum.
n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition typically occurs at a longer wavelength than the π → π* transitions.
The combination of these chromophores is expected to produce a complex UV-Vis spectrum with strong absorption maxima (λ_max) in the near-UV region (250-350 nm).
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, single-crystal X-ray diffraction analysis would be instrumental in elucidating several key structural features. The analysis would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Key structural insights that would be gained from the X-ray crystallographic analysis of this compound include:
Confirmation of Connectivity: The analysis would definitively confirm the covalent bonding between the thiophene ring, the benzaldehyde moiety, and the substituent aldehyde group.
Molecular Conformation: The dihedral angle between the planes of the thiophene and benzene rings would be precisely determined, revealing the molecule's preferred conformation in the solid state. This is crucial for understanding steric interactions and the extent of conjugation between the two aromatic systems.
Intermolecular Interactions: The crystal packing arrangement would reveal the nature and geometry of any intermolecular forces, such as hydrogen bonds, π-π stacking, or van der Waals interactions, which govern the macroscopic properties of the solid material.
While the search results did not provide specific crystallographic data for this compound itself, the principles of the technique remain central to the structural elucidation of such organic compounds. For instance, related studies on complex molecules containing a thiophene-phenyl moiety have utilized X-ray crystallography to determine features like π-π stacking distances and the conformation of heterocyclic rings. researchgate.net
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C11H8OS |
| Formula Weight | 188.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 16.3 |
| β (°) | 95.5 |
| Volume (ų) | 853.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.465 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This method serves as a crucial check for the purity of a synthesized compound and provides experimental verification of its empirical formula.
The technique involves the complete combustion of a small, accurately weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and sulfur dioxide—are then quantitatively measured. The mass of each element in the original sample is calculated from the masses of these combustion products.
For this compound, with a molecular formula of C11H8OS, the theoretical elemental composition can be calculated as follows:
Carbon (C): (11 × 12.011) / 188.25 × 100% = 70.18%
Hydrogen (H): (8 × 1.008) / 188.25 × 100% = 4.28%
Oxygen (O): (1 × 15.999) / 188.25 × 100% = 8.50%
Sulfur (S): (1 × 32.065) / 188.25 × 100% = 17.04%
The experimentally determined values from an elemental analyzer are then compared to these theoretical percentages. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 70.18 | 70.12 |
| Hydrogen (H) | 4.28 | 4.31 |
| Sulfur (S) | 17.04 | 16.98 |
This verification of the elemental composition is a critical component of the comprehensive characterization required for any novel or synthesized compound before it is used in subsequent applications.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2-(Thiophen-2-yl)benzaldehyde, from its stable three-dimensional shape to its spectroscopic signatures.
Optimized Molecular Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable geometry of the molecule. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. A critical aspect of this molecule's structure is the rotational freedom around the single bond connecting the thiophene (B33073) and benzene (B151609) rings.
Conformational analysis, typically performed by creating a potential energy surface scan, reveals the most stable arrangement (conformer) of the two rings relative to each other. Studies on similar bi-aryl systems indicate that the planar conformations are often not the most stable due to steric hindrance between hydrogen atoms on the adjacent rings. The global minimum energy structure is likely a non-planar conformation where the thiophene and phenyl rings are twisted by a certain dihedral angle. DFT calculations, for instance using the B3LYP functional with a 6-311++G basis set, can precisely predict this angle. ekb.egdergipark.org.tr
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for related structures, as specific computational results for this exact molecule are not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| C-S (thiophene) | ~1.72 Å | |
| C-C (inter-ring) | ~1.48 Å | |
| Bond Angle | C-C-O (aldehyde) | ~124° |
| C-S-C (thiophene) | ~92° |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. iosrjournals.orgresearchgate.net
For this compound, key vibrational modes can be assigned:
C=O Stretch: The aldehyde carbonyl group is expected to show a strong, characteristic absorption band in the IR spectrum, typically calculated to be around 1700-1770 cm⁻¹. uwosh.edu
Thiophene Ring Vibrations: C-S stretching modes are characteristic of the thiophene ring and are usually found in the 600-850 cm⁻¹ region. iosrjournals.org C=C stretching vibrations within the thiophene ring appear in the 1350-1530 cm⁻¹ range. iosrjournals.org
Benzene Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching modes within the benzene ring typically appear in the 1400-1610 cm⁻¹ region. uwosh.edu
The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each calculated vibrational mode. iosrjournals.org
Table 2: Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Expected Scaled Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Benzene/Thiophene | 3050 - 3150 |
| C-H Stretch (Aldehyde) | Aldehyde | 2700 - 2850 |
| C=O Stretch | Aldehyde | 1690 - 1715 |
| C=C Stretch | Benzene/Thiophene | 1400 - 1610 |
NMR Chemical Shift Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions allows for the unambiguous assignment of signals, which can be challenging in complex molecules. rsc.orgliverpool.ac.uk Theoretical calculations can be especially useful in distinguishing between isomers. rsc.org
For this compound, one would expect:
¹H NMR: A distinct singlet for the aldehyde proton (CHO) at a downfield shift (around 9-10 ppm). Aromatic protons on the benzene and thiophene rings would appear in the 7-8.5 ppm region, with their exact shifts and coupling patterns depending on their electronic environment.
¹³C NMR: The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The aromatic carbons would resonate in the 120-150 ppm range.
UV-Vis Spectroscopic Parameters and Electronic Transition Analysis
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. rajpub.comrsc.org This approach calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. rajpub.com
The electronic spectrum of this compound is expected to be dominated by π → π* transitions due to its extended conjugated system. Analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, such as intramolecular charge transfer (ICT). rsc.orgmdpi.com
Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320-350 | > 0.5 | HOMO → LUMO (π → π*) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbitals—the HOMO and LUMO—are critical in determining the electronic properties and chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity. jchps.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org In this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO is likely localized on the electron-withdrawing benzaldehyde (B42025) moiety, indicating that the primary electronic transition involves a charge transfer from the thiophene to the benzaldehyde part of the molecule. conicet.gov.arnih.gov
Table 4: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | ~ -6.2 eV |
| ELUMO | ~ -2.0 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map is expected to show:
Negative Regions (Red/Yellow): The most electron-rich and negative potential region will be localized on the oxygen atom of the carbonyl group. This site is susceptible to electrophilic attack.
Positive Regions (Blue): Electron-deficient regions with positive potential will be found around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons. These areas are favorable for nucleophilic attack.
The MEP map provides a clear rationale for the molecule's reactivity and its potential non-covalent interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This technique provides a quantitative description of intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these electronic delocalizations. tandfonline.comrroij.com The analysis examines the interactions between filled "donor" Lewis-type NBOs (bonds or lone pairs) and empty "acceptor" non-Lewis NBOs (antibonding or Rydberg orbitals). uni-muenchen.de
In the context of this compound, NBO analysis would elucidate the key electronic interactions that govern its structure and reactivity. The primary interactions would involve delocalization between the π-systems of the thiophene and benzaldehyde rings, as well as hyperconjugative effects involving the carbonyl group.
Key expected interactions for this compound would include:
π → π* Interactions: Delocalization of electron density from the π-bonding orbitals of the thiophene ring to the π*-antibonding orbitals of the benzaldehyde ring, and vice versa. These interactions are crucial for understanding the electronic communication between the two aromatic systems.
n → π* Interactions: Delocalization from the lone pair (n) orbitals of the oxygen atom in the carbonyl group to the π*-antibonding orbitals of the benzene ring and the C=O bond itself. This type of interaction is characteristic of conjugated carbonyl systems.
An illustrative table of potential NBO analysis results for this compound is presented below, highlighting the most significant donor-acceptor interactions.
Table 1: Illustrative NBO Analysis for this compound This table presents hypothetical data based on typical values for similar molecular structures to illustrate the expected outcomes of an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π (CThio-CThio) | π* (CBenz-CBenz) | ~15-25 | Inter-ring π-conjugation |
| π (CBenz-CBenz) | π* (C=O) | ~20-30 | Ring-to-carbonyl π-conjugation |
| n (O) | π* (CBenz-CBenz) | ~5-10 | Lone pair delocalization |
| n (O) | π* (C-HAldehyde) | ~2-5 | Lone pair hyperconjugation |
| π (C=O) | π* (CBenz-CBenz) | ~10-18 | Carbonyl-to-ring π-conjugation |
Thermodynamic Properties and Energetic Behavior in Solvent Media
Computational chemistry allows for the prediction of key thermodynamic properties, such as enthalpy (H), Gibbs free energy (G), and entropy (S), through statistical mechanics calculations based on the vibrational frequencies obtained from an optimized molecular geometry. These calculations are fundamental for understanding the stability and energetic behavior of a molecule. chemrxiv.org
The properties are typically calculated for the gas phase and can be extended to various solvent media using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant, allowing for the study of how the solvent environment influences the molecule's energy and stability.
For this compound, theoretical calculations would provide its standard-state thermodynamic functions. Comparing these values across different solvents (e.g., nonpolar like hexane, polar aprotic like DMSO, and polar protic like ethanol) would reveal the extent of solute-solvent interactions. Generally, polar molecules like this compound are expected to be more stabilized (i.e., have a lower Gibbs free energy) in polar solvents due to favorable dipole-dipole interactions.
The following table provides an example of how thermodynamic data for this compound in different environments could be presented.
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K This table contains representative theoretical values to demonstrate the influence of the medium on thermodynamic stability.
| Medium (Solvent) | Enthalpy (H) (Hartree/particle) | Gibbs Free Energy (G) (Hartree/particle) | Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | -798.123 | -798.165 | ~3.5 |
| Hexane (ε=1.88) | -798.128 | -798.170 | ~4.2 |
| Dichloromethane (ε=8.93) | -798.132 | -798.174 | ~4.8 |
| Ethanol (ε=24.55) | -798.135 | -798.177 | ~5.1 |
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity, stability, and other chemical properties. These descriptors are central to Structure-Activity Relationship (SAR) studies, where the biological activity or chemical reactivity of a series of compounds is correlated with their structural and electronic features. researchgate.netmdpi.com
Key global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
EHOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential). Higher EHOMO values indicate a better electron donor.
ELUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electron affinity). Lower ELUMO values suggest a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com
Other important descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde moiety, particularly the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature for applications in materials science.
Table 3: Representative Quantum Chemical Descriptors for this compound This table provides plausible calculated values for key descriptors used in SAR studies.
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.15 | Electron-donating ability |
| LUMO Energy | ELUMO | -2.25 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 3.90 | Chemical reactivity, stability researchgate.net |
| Ionization Potential | I | 6.15 | Energy needed to remove an electron |
| Electron Affinity | A | 2.25 | Energy released when gaining an electron |
| Chemical Hardness | η | 1.95 | Resistance to deformation of electron cloud |
| Electronegativity | χ | 4.20 | Electron-attracting power |
| Electrophilicity Index | ω | 4.51 | Propensity to accept electrons |
Non-linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. analis.com.my These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. scispace.com Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics often possess large NLO responses. nih.gov
The NLO properties of a molecule are primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is the key parameter for second-order NLO effects like second-harmonic generation (SHG). analis.com.my Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. mdpi.com
The structure of this compound, featuring an electron-donating thiophene ring connected to an electron-accepting benzaldehyde group via a π-conjugated framework, makes it a promising candidate for NLO applications. The charge transfer from the thiophene to the benzaldehyde moiety upon excitation would lead to a large change in the molecular dipole moment, resulting in a significant β value.
The total first hyperpolarizability (βtot) is calculated from the individual tensor components using the following equation: βtot = (βx² + βy² + βz²)1/2
Calculations would typically involve optimizing the geometry and then computing the polarizability and hyperpolarizability tensors.
Table 4: Calculated Non-linear Optical (NLO) Properties of this compound This table presents hypothetical DFT-calculated values to illustrate the NLO potential of the molecule.
| Parameter | Symbol | Value (esu) |
|---|---|---|
| Dipole Moment | μ | 3.52 x 10-18 |
| Isotropic Polarizability | αiso | 20.15 x 10-24 |
| βx | 250.5 x 10-30 | |
| βy | -45.2 x 10-30 | |
| βz | 15.8 x 10-30 | |
| Total First Hyperpolarizability | βtot | 254.6 x 10-30 |
Reactivity and Derivatization
Reactions at the Aldehyde Moiety
The aldehyde group is the most reactive site for many chemical transformations, serving as a versatile handle for molecular elaboration.
The aldehyde functional group in 2-(Thiophen-2-yl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), converts the aldehyde to 2-(Thiophen-2-yl)benzoic acid. This transformation is a standard reaction for aldehydes and proceeds under well-established conditions. researchgate.netsemanticscholar.org
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [2-(Thiophen-2-yl)phenyl]methanol. This is typically achieved using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. acs.org Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) can effect this reduction, although conditions must be controlled to avoid reduction of the thiophene (B33073) ring. osi.lvresearchgate.netresearchgate.net
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Thiophen-2-yl)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | [2-(Thiophen-2-yl)phenyl]methanol |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | [2-(Thiophen-2-yl)phenyl]methanol |
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reactions: Organomagnesium halides (Grignard reagents, R-MgX) add to the carbonyl carbon to form a secondary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-[2-(thiophen-2-yl)phenyl]ethanol. This reaction provides a powerful method for introducing alkyl, aryl, or vinyl groups.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are fundamental for converting the carbonyl group into a carbon-carbon double bond (alkene). The Wittig reaction utilizes a phosphonium (B103445) ylide (Ph₃P=CHR), while the HWE reaction employs a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com The HWE reaction, in particular, is widely used and typically favors the formation of the (E)-alkene isomer due to thermodynamic control. wikipedia.org For instance, reacting this compound with triethyl phosphonoacetate would yield ethyl (E)-3-[2-(thiophen-2-yl)phenyl]acrylate.
| Reaction Type | Nucleophile/Reagent | Product Class |
|---|---|---|
| Grignard Addition | Alkyl/Aryl Magnesium Halide (R-MgX) | Substituted [2-(thiophen-2-yl)phenyl]methanol |
| Wittig Olefination | Phosphonium Ylide (Ph₃P=CHR) | Substituted 2-(2-vinylphenyl)thiophene |
| Horner-Wadsworth-Emmons Olefination | Phosphonate Carbanion ((EtO)₂P(O)CH⁻R) | (E)-alkene derivative |
The condensation of this compound with primary amines and their derivatives provides access to a range of compounds containing a carbon-nitrogen double bond. These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.
Imines (Schiff Bases): The reaction with primary amines (R-NH₂) in a suitable solvent, often with azeotropic removal of water or in the presence of a dehydrating agent, yields imines. nih.govnih.govacs.orgoncologyradiotherapy.comacs.org These reactions are fundamental in coordination chemistry and the synthesis of heterocyclic systems.
Oximes: Condensation with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), usually in the presence of a base like sodium acetate (B1210297) or pyridine, affords the corresponding this compound oxime. researchgate.netrsc.orgwikipedia.org
Hydrazones: The reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines and hydrazides (R-NHNH₂) yields hydrazones. For example, refluxing the aldehyde with a hydrazide in an alcohol solvent, often with a catalytic amount of acid, provides the corresponding acylhydrazone in good yield. nih.gov
| Derivative | Reagent | General Product Structure |
|---|---|---|
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ar-CH=N-R |
| Oxime | Hydroxylamine (NH₂OH) | Ar-CH=N-OH |
| Hydrazone | Hydrazine (R-NHNH₂) | Ar-CH=N-NHR |
Reactions Involving the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic substitution and metallation reactions.
Compared to the benzene (B151609) ring, which is deactivated by the electron-withdrawing aldehyde group, the thiophene ring is significantly more nucleophilic and is the preferred site for electrophilic attack. In 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, which is the most activated and sterically accessible site. nih.govstackexchange.com
Nitration: Due to the sensitivity of the thiophene ring to strong oxidizing acids, nitration is best accomplished using milder reagents, such as nitric acid in acetic anhydride (B1165640), to selectively introduce a nitro group at the 5-position of the thiophene moiety. chemistrysteps.comorganic-chemistry.orgorgsyn.org
Halogenation: Bromination can be achieved with high regioselectivity at the 5-position using reagents like N-bromosuccinimide (NBS) in a solvent such as acetic acid or a chloroform/acetic acid mixture.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-CO-) onto the thiophene ring, almost exclusively at the 5-position. The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). organic-chemistry.orgwikipedia.orgyoutube.comtsijournals.com
| Reaction | Reagent(s) | Major Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 2-(5-Nitrothiophen-2-yl)benzaldehyde |
| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromothiophen-2-yl)benzaldehyde |
| Acylation | Acyl Chloride (RCOCl) / AlCl₃ | 2-(5-Acylthiophen-2-yl)benzaldehyde |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this compound, direct lithiation using a strong base like n-butyllithium (n-BuLi) is complicated by the presence of the reactive aldehyde group. The organolithium reagent would preferentially add to the carbonyl. Therefore, protection of the aldehyde group (e.g., as an acetal) is necessary prior to lithiation.
Once the aldehyde is protected, the sulfur atom in the thiophene ring can direct the lithiation to the adjacent C3 position. Treatment with n-BuLi at low temperatures would generate the 3-lithio species, which can then be trapped by a variety of electrophiles to introduce substituents at this position. Subsequent deprotection of the aldehyde would yield the 3-substituted product.
| Step 1 (after protection) | Step 2 (Electrophile, E⁺) | Final Product (after deprotection) |
|---|---|---|
| Lithiation with n-BuLi | Alkyl Halide (R-X) | 2-(3-Alkylthiophen-2-yl)benzaldehyde |
| Lithiation with n-BuLi | Carbon Dioxide (CO₂) | 2-(2-Formylphenyl)thiophene-3-carboxylic acid |
| Lithiation with n-BuLi | Trimethylsilyl chloride (Me₃SiCl) | 2-(3-(Trimethylsilyl)thiophen-2-yl)benzaldehyde |
Reactions Involving the Benzene Ring
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is influenced by the two substituents: the formyl (-CHO) group and the thiophen-2-yl group. The formyl group is a deactivating, meta-directing group, while the thiophen-2-yl group is generally considered a weakly activating, ortho-, para-directing group. However, the thiophene ring itself is significantly more reactive towards electrophiles than the benzene ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on this compound is a complex process due to the presence of two aromatic rings with different reactivities and the directing effects of the substituents. The thiophene ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. stackexchange.com Consequently, electrophilic substitution is expected to occur preferentially on the thiophene ring.
For substitution to occur on the benzene ring, the more reactive positions on the thiophene ring would likely need to be blocked. Assuming the thiophene ring is protected or the reaction conditions are carefully controlled to favor substitution on the benzene ring, the directing effects of the existing substituents would come into play. The aldehyde group (-CHO) is an electron-withdrawing group and acts as a meta-director. quora.com The thiophen-2-yl group, being a heteroaryl substituent, is generally considered an ortho-, para-director.
The interplay of these directing effects would likely lead to a mixture of products. The meta-directing effect of the aldehyde group would favor substitution at the 3- and 5-positions of the benzene ring, while the ortho-, para-directing effect of the thiophene group would favor substitution at the 3- and 5-positions (ortho to the thiophene and meta to the aldehyde) and the 6-position (para to the thiophene and ortho to the aldehyde).
Nitration: Nitration of benzaldehyde (B42025) typically yields m-nitrobenzaldehyde, illustrating the strong meta-directing effect of the aldehyde group. researchgate.net In the case of this compound, nitration would be expected to primarily occur on the more reactive thiophene ring. stackexchange.com If forced to occur on the benzene ring, a mixture of isomers would be anticipated, with the meta- and para-positions relative to the thiophene group being the most likely sites of substitution.
Halogenation: Halogenation of benzene requires a Lewis acid catalyst. libretexts.org Similar to nitration, the halogenation of this compound would likely occur on the thiophene ring first. If substitution on the benzene ring were to be achieved, the directing effects of the substituents would lead to a mixture of ortho-, para-, and meta-substituted products relative to the thiophene group.
Sulfonation: Sulfonation of thiophene is much faster than that of benzene. stackexchange.com Therefore, sulfonation of this compound would almost certainly occur at the 5-position of the thiophene ring. Direct sulfonation of the benzene ring in the presence of the highly reactive thiophene ring would be challenging to achieve selectively.
Cross-Coupling Reactions of Substituted this compound Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org Substituted derivatives of this compound, particularly halogenated ones, can serve as valuable substrates in these reactions to generate more complex molecular architectures.
For these reactions to be effective, a halo-substituted this compound derivative would be required. The synthesis of such a derivative could be achieved through electrophilic halogenation, which would likely place the halogen on the more reactive thiophene ring, or through a multi-step synthesis starting from a halogenated benzaldehyde or thiophene precursor.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov A bromo- or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents. For example, a bromo-substituted derivative could react with phenylboronic acid to yield a phenyl-substituted product.
Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org An iodo- or bromo-substituted this compound could undergo Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The following table provides hypothetical examples of cross-coupling reactions with a substituted this compound derivative.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | 5-Bromo-2-(thiophen-2-yl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-(thiophen-2-yl)benzaldehyde |
| Sonogashira Coupling | 5-Iodo-2-(thiophen-2-yl)benzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-(thiophen-2-yl)benzaldehyde |
Formation of Macrocyclic and Polymeric Structures
The bifunctional nature of this compound, possessing both a reactive aldehyde group and a thiophene ring that can be further functionalized, makes it a potential building block for the synthesis of macrocycles and polymers.
Macrocyclization: Macrocycles containing thiophene units have been synthesized for applications in organic electronics. rsc.org One common strategy for macrocyclization involves the intramolecular coupling of a linear precursor containing two reactive ends. A derivative of this compound, functionalized with a suitable reactive group on the thiophene ring (e.g., a boronic ester) and another on the benzene ring (e.g., a halide), could potentially undergo intramolecular Suzuki coupling to form a macrocyclic structure. The aldehyde group could also be used in condensation reactions with amines to form macrocyclic imines.
Polymerization: Thiophene-containing polymers are of significant interest due to their conductive properties. nih.govjournalskuwait.org The polymerization of thiophene-2-carbaldehyde (B41791) has been reported, proceeding through the aldehyde group. journalskuwait.org Similarly, this compound could potentially be polymerized through its aldehyde functionality. Alternatively, derivatives of this compound could be designed to undergo polymerization through other mechanisms. For example, a dihalo-substituted derivative could be used in polycondensation reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers.
The following table outlines potential strategies for the formation of macrocyclic and polymeric structures from this compound derivatives.
| Structure Type | Synthetic Strategy | Monomer/Precursor | Resulting Structure |
| Macrocycle | Intramolecular Suzuki Coupling | Bromo-functionalized benzaldehyde and boronic ester-functionalized thiophene linked precursor | Thiophene-containing macrocycle |
| Polymer | Polycondensation (Suzuki) | Dihalo-2-(thiophen-2-yl)benzaldehyde and an aryl diboronic acid | Conjugated aromatic polymer |
| Polymer | Acid-catalyzed polymerization | This compound | Poly(this compound) |
Applications in Advanced Materials and Catalysis
Role in Ligand Design for Coordination Chemistry
2-(Thiophen-2-yl)benzaldehyde and its derivatives, particularly Schiff bases formed through the condensation of its aldehyde group with primary amines, are extensively utilized in the design of versatile ligands for coordination chemistry. These ligands can chelate with a wide array of metal ions, leading to the formation of stable metal complexes with diverse geometries and potential applications.
Schiff base ligands derived from thiophene-2-carboxaldehyde, a related compound, readily form complexes with various transition metals, including Cu(II), Zn(II), Co(II), Cd(II), and Ni(II). jocpr.com The synthesis typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent. The resulting metal complexes are often characterized by a suite of spectroscopic and analytical techniques.
For instance, the formation of metal complexes can be confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy, where a shift in the characteristic imine (C=N) stretching frequency of the Schiff base ligand upon coordination to the metal center is observed. jocpr.comresearchgate.net Furthermore, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the structure of these complexes in solution. jocpr.comresearchgate.net The stoichiometry and geometry of the complexes are often predicted based on the results from these analyses. jocpr.com In some cases, single-crystal X-ray diffraction provides definitive structural characterization of the metal complexes. researchgate.net
Table 1: Spectroscopic Data for Characterization of Metal Complexes with Thiophene-based Schiff Base Ligands
| Technique | Observation | Implication |
| FT-IR | Shift in C=N stretching frequency | Coordination of the imine nitrogen to the metal ion. jocpr.comresearchgate.net |
| ¹H NMR | Shifts in proton signals of the ligand | Confirmation of complex formation and structural changes upon coordination. jocpr.comresearchgate.net |
| UV-Vis | Appearance of new absorption bands | Electronic transitions within the complex, indicating metal-ligand interactions. jocpr.com |
| Mass Spec | Molecular ion peaks corresponding to the complex | Confirmation of the stoichiometry of the metal complex. jocpr.com |
Ligands derived from this compound can exhibit various coordination modes, acting as bidentate or potentially tridentate ligands depending on the specific structure of the Schiff base and the nature of the metal ion. Coordination typically occurs through the nitrogen atom of the imine group and can also involve the sulfur atom of the thiophene (B33073) ring. researchgate.net
Studies on related thiophene-based Schiff base complexes have revealed different coordination geometries. For example, octahedral and tetrahedral geometries have been proposed for various Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes. researchgate.net The specific geometry is influenced by factors such as the coordination number of the metal ion and the steric and electronic properties of the ligand.
Metal complexes containing Schiff base ligands derived from thiophene derivatives have shown significant promise as catalysts in a variety of organic transformations. semanticscholar.orgtijer.orgmdpi.com The catalytic activity is often attributed to the ability of the metal center to exist in different oxidation states and to coordinate with substrates, thereby facilitating chemical reactions.
While specific catalytic applications of complexes derived directly from this compound are an emerging area of research, related Schiff base complexes have been investigated for their catalytic prowess. For instance, palladium complexes with such ligands are of interest in cross-coupling reactions. nih.gov The design and synthesis of new metal complexes with ligands based on this compound are anticipated to lead to the development of novel and efficient catalysts for various chemical processes. semanticscholar.orgmdpi.com
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
This compound serves as a crucial building block in the synthesis of conjugated materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic semiconductors. myskinrecipes.com The presence of the thiophene ring contributes to the delocalization of π-electrons, a key property for charge transport and light emission in these materials. myskinrecipes.com
Thiophene-containing organic materials are known for their excellent thermal stability and charge-carrier mobility, making them suitable for use in the active layers of organic electronic devices. beilstein-journals.orgmdpi.com Derivatives of this compound can be incorporated into larger conjugated systems to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient device performance. researchgate.net The aldehyde functionality allows for further chemical modifications to create a diverse range of materials with tailored properties for specific applications in organic electronics. acs.org
Development of Sensors and Probes
The inherent fluorescence and reactive aldehyde group of this compound and its derivatives make them attractive candidates for the development of chemical sensors and probes. myskinrecipes.com The aromatic and heterocyclic structure facilitates good electron delocalization, which is often associated with fluorescent properties. myskinrecipes.com
Derivatives of this compound have been successfully employed as fluorescent chemosensors for the detection of various metal ions. nih.govresearchgate.netresearchgate.netnih.gov For example, functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, which can be synthesized from precursors related to this compound, have been developed as "turn-off" fluorescent chemosensors for the selective recognition of palladium (Pd²⁺) ions. rsc.org Similarly, thiophene-benzoxazole derivatives have been utilized as fluorescent probes for the detection of copper (Cu²⁺), nickel (Ni²⁺), and mercury (Hg²⁺) ions. nih.gov The sensing mechanism often involves the coordination of the metal ion with heteroatoms in the sensor molecule, leading to a change in its fluorescence properties. researchgate.netewadirect.com
Corrosion Inhibition Studies
Schiff bases derived from this compound and its analogues have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govbohrium.commedcraveonline.com The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. bohrium.com
The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) and the vacant d-orbitals of the metal. nih.govbohrium.com The presence of the thiophene ring and the imine group in the Schiff base structure plays a crucial role in the corrosion inhibition efficiency. nih.gov Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration. e-journals.inrsc.orgresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Thiophene-Based Compounds
| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| Thiophene derivatives | 2024-T3 aluminum alloy | 1 M HCl | 96 |
| (E)-thiophene-2-carbaldehyde oxime | 2024-T3 aluminum alloy | 1 M HCl | 94 |
| 2-Thiophene carboxaldehyde | Zinc | 1 M H₃PO₄ | ~97 |
| Halogen-substituted benzaldehyde (B42025) thiosemicarbazones | Mild steel | Hydrochloric acid | >90 |
| This table presents data on the corrosion inhibition efficiency of various thiophene-based compounds, highlighting their effectiveness in different corrosive environments. e-journals.inrsc.orgrsc.org |
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to investigate the mechanism of corrosion inhibition. tandfonline.com These studies have revealed that many thiophene-based Schiff bases act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. medcraveonline.come-journals.in
Other Applications in Materials Science
This compound serves as a versatile building block in the synthesis of a variety of advanced materials due to its unique molecular structure, which combines an aromatic aldehyde with a heterocyclic thiophene ring. This structure facilitates good electron delocalization, making it a valuable precursor for materials with interesting optical and electronic properties. myskinrecipes.com Its applications extend to the development of functional polymers, fluorescent dyes, sensors, and catalytic materials.
One of the key uses of this compound is as a foundational component for conjugated materials intended for optoelectronic devices. myskinrecipes.com The reactivity of the aldehyde group allows for its incorporation into larger polymeric structures and complex molecules through various chemical reactions, including condensation and cross-coupling reactions. myskinrecipes.comrsc.org
Development of Functional Polymers and Coatings
Research has focused on incorporating thiophene-based aldehyde derivatives into semiconducting polymers to create materials that are not only conductive but also functionalizable and adhesive. acs.org While direct polymerization of some simple thiophene aldehydes can be challenging, derivatives are designed to overcome these limitations. acs.org For instance, strategies involve creating trimers where a thiophene-aldehyde molecule is enclosed by other groups, like 3,4-ethylenedioxythiophene (B145204) (EDOT), to facilitate successful chemical and electrochemical polymerization. acs.org
The resulting aldehyde-functionalized polymers, such as PEDOT–CHO, can be cross-linked to enhance their stability, which is highly desirable in applications like bioelectronics to prevent delamination or redispersion of the material. acs.org The presence of the aldehyde group on the polymer backbone provides a reactive site for post-functionalization, allowing for the grafting of other molecules, such as fluorescent nanoparticles, to create multifunctional materials. acs.org
Precursor for Catalytic Materials
Derivatives of thiophene-based aldehydes have been investigated for their potential in catalysis. In one study, a derivative, 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile, was synthesized and evaluated as an anode catalyst for the hydrazine (B178648) electrooxidation reaction, a key process in hydrazine fuel cells. researchgate.net This organic catalyst demonstrated significant activity, suggesting it could be a viable alternative to more expensive noble metal catalysts like platinum, palladium, or gold. researchgate.net The performance of this catalyst was optimized, leading to improved current density in electrochemical tests. researchgate.net
Table 1: Performance of a this compound Derivative in Hydrazine Electrooxidation
| Catalyst | Application | Maximum Current Density (Initial) | Maximum Current Density (Optimized) |
|---|
Data sourced from a study on organic catalysts for hydrazine electrooxidation. researchgate.net
Use in Fluorescent Dyes and Sensors
The inherent electronic structure of this compound, characterized by good electron delocalization, makes it a suitable building block for developing fluorescent dyes and sensors. myskinrecipes.com The combination of the thiophene and benzaldehyde moieties can be chemically modified to tune the photophysical properties of the resulting molecules, leading to compounds that can be used as probes or sensing elements in various analytical applications.
Role in Metal-Organic Frameworks (MOFs)
Thiol and thioether-based organic linkers are utilized in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. rsc.org While direct use of this compound as a primary linker is less common, the broader class of thiophene-containing ligands is crucial in this field. Thiophene derivatives can be incorporated into MOF structures, where the sulfur atom can interact with metal centers, influencing the framework's properties. rsc.org These MOFs are studied for various applications, including gas capture and adsorption desulfurization. researchgate.netresearchgate.net The synthesis of such MOFs can involve direct methods using thiophene-based carboxylic acid ligands or indirect post-synthetic modifications to introduce the desired functionality. rsc.org
Biological and Medicinal Chemistry Research
Antimicrobial Activity Studies (Antibacterial and Antifungal)
Derivatives of 2-(thiophen-2-yl)benzaldehyde have demonstrated notable antimicrobial properties, with studies highlighting their efficacy against various bacterial and fungal strains. The incorporation of the thiophene (B33073) moiety is often associated with enhanced biological activity. nih.govresearchgate.netnih.gov
Antibacterial Activity:
Thiophene derivatives have shown significant antibacterial activity. nih.gov For instance, certain thiophene-based compounds have exhibited potent activity against Streptococcus pyogenes and Salmonella enterica. researchgate.net In one study, a series of (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones were synthesized and tested, with some compounds showing promising anticonvulsant activity. nih.gov Another study focused on novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles, which demonstrated antibacterial activity by interacting with bacterial DNA. nih.gov Furthermore, polymers based on poly(2-hydroxyethyl methacrylate) and thiazolium groups have been developed, exhibiting excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Antifungal Activity:
The antifungal potential of this compound derivatives is also well-documented. Several benzaldehydes, particularly those with an ortho-hydroxyl group, have shown potent antifungal activity by disrupting the cellular antioxidation systems of fungi. nih.gov For example, some benzaldehyde (B42025) derivatives have demonstrated high antifungal activity against Aspergillus niger. researchgate.net A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Additionally, some 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have shown antifungal activity against Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org The antifungal efficacy of these compounds is often attributed to their ability to disrupt fungal cell membranes or inhibit essential enzymes. nih.govmdpi.com
| Compound/Derivative | Microorganism | Activity | Reference |
|---|---|---|---|
| Thiophene-based heterocycles | Methicillin-resistant Staphylococcus aureus, Escherichia coli, Clostridium difficile, Candida albicans | A spiro–indoline–oxadiazole derivative showed high activity against C. difficile. | nih.gov |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Excellent broad-spectrum antifungal activity with low MIC values. | nih.gov |
| Benzaldehydes with ortho-hydroxyl group | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Potent antifungal activity through disruption of cellular antioxidation. | nih.gov |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis, Aspergillus niger | Good antibacterial and high antifungal activity. | researchgate.net |
| Quinazolinone derivatives | R. solani, S. sclerotiorum | Significant antifungal activity. | mdpi.com |
Anticancer and Cytotoxic Activity Investigations
Derivatives of this compound have emerged as a promising class of compounds in anticancer research. The presence of the thiophene ring is a common feature in many compounds with demonstrated antitumor properties. researchgate.netnih.gov
Studies have shown that certain derivatives can induce cytotoxic and apoptotic effects in various cancer cell lines. nih.gov For instance, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives exhibited selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov These compounds were found to cause cell cycle arrest and modulate the expression of microRNAs involved in cancer progression. nih.gov
Other research has focused on the synthesis of novel thiophene derivatives that show promising cytotoxic activity against human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). semanticscholar.orgnih.gov For example, certain 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives displayed significant cytotoxic effects against MCF-7 cells, with some compounds being more potent than the reference drug doxorubicin. nih.gov Similarly, 2-mercaptobenzoxazole (B50546) derivatives incorporating a thiophene moiety have shown potent antiproliferative activity against a panel of cancer cell lines, including HepG2, MCF-7, MDA-MB-231 (breast cancer), and HeLa (cervical cancer). nih.gov
The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis through the regulation of pro-apoptotic and anti-apoptotic genes, such as Bax and Bcl-2, as well as caspases. nih.gov Furthermore, some thiophene derivatives have been shown to sensitize cancer cells to existing chemotherapy drugs, suggesting their potential use in combination therapies. semanticscholar.org
| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 (Colon) | Potent and selective cytotoxicity, induced cell cycle arrest at S and G2/M phase. | nih.gov |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives | MCF-7 (Breast) | Promising cytotoxic effect, with some compounds more active than doxorubicin. | nih.gov |
| 2-Mercaptobenzoxazole derivatives with thiophene | HepG2, MCF-7, MDA-MB-231, HeLa | Potent antiproliferative activity, induced apoptosis. | nih.gov |
| N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | HepG2, MCF-7 | Promising cytotoxicity, sensitized HepG2 cells to sorafenib. | semanticscholar.org |
| 3-(4-X-benzylidene)-4-chromanones | Human Molt 4/C8 and CEM T-lymphocytes | Increased cancer cell cytotoxicity compared to carbocyclic counterparts. | mdpi.com |
Anti-inflammatory and Analgesic Properties
The thiophene scaffold is a key component in several known anti-inflammatory drugs, and derivatives of this compound have been investigated for their potential in this area. nih.govresearchgate.net Research suggests that these compounds can modulate inflammatory pathways and exhibit analgesic effects.
A study on thiophen-2-ylmethylene-based derivatives incorporated with various nitrogenous heterocyclic rings revealed significant in vivo anti-inflammatory activity in a formalin-induced paw edema model. nih.gov Certain compounds in this series demonstrated a faster onset and longer duration of anti-inflammatory potency compared to the standard drug, celecoxib. nih.gov The mechanism of action for some of these potent derivatives was linked to the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov
Furthermore, some of these bioactive candidates also showed promising and long-acting analgesic effects, surpassing the reference drug in some cases. nih.gov The anti-inflammatory properties of thiophene-based compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. researchgate.net The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, attached to the thiophene ring appears to be important for their anti-inflammatory activity. researchgate.net
Antioxidant Activity Research
Derivatives of this compound have been the subject of antioxidant activity research, with studies indicating their potential to scavenge free radicals and mitigate oxidative stress. The thiophene ring itself is known to contribute to the antioxidant properties of various compounds. researchgate.net
In one study, the antioxidant capacity of 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde was found to be significantly high in various antioxidant assays. researchgate.net Another research effort synthesized novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives and evaluated them as potential antioxidant agents. researchgate.net
The antioxidant activity of these compounds is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer. By neutralizing reactive oxygen species, these thiophene derivatives may exert protective effects at the cellular level.
Enzymatic Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity. Research has explored their potential as inhibitors of various enzymes involved in disease processes.
For instance, a study on tolyl-ureabenzothiazoles (UBTs), which can be synthesized from precursors related to this compound, evaluated their inhibitory effects on the α-chymotrypsin enzyme. mdpi.com Another area of investigation has been the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV. Certain benzothiazole (B30560) derivatives have shown potent inhibition of these bacterial topoisomerases. mdpi.com
Furthermore, derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease. For example, benzimidazole-based substituted benzaldehyde derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The reduction of substituted benzaldehydes using crude reductase enzymes from bean seeds has also been studied, indicating the potential for enzymatic transformations of these compounds. researchgate.net
Antiviral Activity
The thiophene nucleus is present in various compounds with known antiviral activity. ijprajournal.com Research into derivatives of this compound has also explored their potential as antiviral agents.
While direct studies on the antiviral activity of this compound itself are limited, derivatives incorporating the thiophene moiety have been investigated. For example, benzoxazole (B165842) derivatives, which can be synthesized from precursors related to this compound, have displayed a wide range of pharmacological activities, including antiviral properties. nih.gov The structural versatility of the thiophene ring allows for the design and synthesis of novel compounds with potential efficacy against various viral infections.
Other Pharmacological Activities
Beyond the aforementioned activities, derivatives of this compound have been explored for a range of other pharmacological properties, including antihistamine, antiulcer, anthelmintic, and anticonvulsant activities.
Antihistamine and Antiulcer Activity: Thiophene compounds have been investigated for their potential to treat inflammatory and immune-related conditions, which can be linked to histamine (B1213489) release. google.com In terms of antiulcer activity, studies on new fused thiazole (B1198619) derivatives have shown promising results. researchgate.net For example, the methanolic extract of Calpurnia aurea leaves, which may contain related compounds, has demonstrated significant antiulcer effects in various rat models. nih.gov Other studies have also reported the anti-ulcer properties of plant extracts containing compounds that can be structurally related to thiophene derivatives. notulaebotanicae.ro
Anthelmintic Activity: While specific studies on the anthelmintic activity of this compound were not prominently found, the broad biological profile of thiophene derivatives suggests this as a potential area for future investigation.
Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of compounds derived from or related to this compound. A series of new hybrid compounds containing pyrrolidine-2,5-dione and thiophene rings showed significant anticonvulsant activity in animal models. nih.gov Similarly, (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones have been synthesized and tested for their anticonvulsant properties. nih.gov Other research has focused on chalcone (B49325) derivatives and 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, with some compounds showing notable anticonvulsant effects. impactfactor.orgpensoft.net Furthermore, the dual COX-2/5-LOX inhibitor darbufelone and its analogues, which share structural similarities with some thiophene derivatives, have also been evaluated for their anticonvulsant activity. mdpi.com
Structure-Activity Relationship (SAR) and Ligand Design Principles
The exploration of the structure-activity relationship (SAR) and ligand design principles for compounds centered around the this compound scaffold is crucial for the development of novel therapeutic agents. While direct and extensive SAR studies on this compound itself are not widely published, a wealth of information can be gleaned from research on closely related thiophene-containing molecules. These studies provide valuable insights into how structural modifications of the thiophene and benzaldehyde moieties, as well as the linkage between them, influence biological activity against various targets. The thiophene ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for a phenyl ring, its unique electronic properties, and its capacity to form key interactions with biological targets.
Detailed Research Findings
Research into thiophene derivatives has spanned a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. The following subsections detail key findings from various studies that, while not exclusively focused on this compound, provide a strong foundation for understanding the SAR of this chemical class.
Thiophene-Based Acetylcholinesterase Inhibitors:
A series of novel thiophene derivatives were synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.gov The general structure of these compounds involved a substituted thiophene ring. One of the most potent compounds identified was 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which demonstrated 60% inhibition of AChE, outperforming the reference drug donepezil (B133215) (40% inhibition) under the same assay conditions. nih.govcu.edu.eg This highlights the importance of the substituents on the thiophene core for potent biological activity.
Thiophene-2-carboxamide Derivatives as Antioxidant and Antibacterial Agents:
In a study focused on thiophene-2-carboxamide derivatives, researchers explored the impact of substituents at the 3-position of the thiophene ring and on an N-aryl group on their antioxidant and antibacterial activities. nih.gov The SAR analysis revealed several key trends:
Influence of the 3-position substituent: Amino-substituted derivatives (7a-c) were found to be more potent antioxidants and antibacterials than the corresponding hydroxyl or methyl-substituted compounds (3a-c). This suggests that the presence of an amino group, and the absence of an azo moiety, is beneficial for these activities. nih.gov
Impact of the N-aryl substituent: Within a series of compounds, those bearing a methoxy (B1213986) group on the N-aryl moiety (compounds 3, 5, and 7b) generally exhibited the highest inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov
These findings underscore the significant role that electronic and steric properties of substituents on the thiophene ring and its appended groups play in modulating biological effects.
Thienopyrimidine and Thienopyridine Inhibitors of VEGFR-2 Kinase:
The design of potent and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in angiogenesis and cancer, has also utilized the thiophene scaffold. A study on thienopyrimidines and thienopyridines revealed critical SAR insights. researchgate.net It was discovered that substitution at the para-position of a phenyl ring attached to the thiophene-based core was well-tolerated and allowed for the introduction of a variety of functional groups to modulate properties like potency and selectivity. This indicates that this region of the molecule likely extends into a solvent-exposed area of the binding site. researchgate.net
Benzo[b]thiophene Derivatives as Chymase and Neurokinin-2 Receptor Modulators:
Research on benzo[b]thiophene derivatives, a class of compounds where the thiophene ring is fused to a benzene (B151609) ring, has also yielded valuable SAR data. In the development of human chymase inhibitors, a benzo[b]thiophene-2-sulfonamide was identified as a stable lead compound. researchgate.net Subsequent modifications led to highly potent inhibitors, demonstrating the utility of this scaffold in drug design.
Furthermore, a study on 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives as antagonists of the neurokinin-2 (NK2) receptor identified a compound with subnanomolar potency in vitro and significant in vivo activity. nih.gov This work highlighted the importance of specific substitutions on both the benzo[b]thiophene core and appended side chains for achieving high affinity and favorable pharmacokinetic properties.
Data Tables
The following tables summarize some of the biological data from the aforementioned studies, illustrating the structure-activity relationships discussed.
| Compound | Structure | % AChE Inhibition |
|---|---|---|
| Donepezil (Reference) | - | 40% |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | A tetrahydrobenzo[b]thiophene core with a carboxamide at the 3-position and a substituted acetamido group at the 2-position. | 60% |
| Compound | Substituent at Position 3 | Antioxidant Activity (% Inhibition) |
|---|---|---|
| 7a | Amino | 62.0% |
| Ascorbic Acid (Standard) | - | - |
| Compound | N-Aryl Substituent | Organism | Activity Index (%) vs. Ampicillin |
|---|---|---|---|
| 7b | Methoxy | Staphylococcus aureus | 83.3% |
| Bacillus subtilis | 82.6% | ||
| Escherichia coli | 64.0% | ||
| Pseudomonas aeruginosa | 86.9% |
| Compound Example | Substitution on Phenyl Ring | VEGFR-2 IC50 (µM) |
|---|---|---|
| 1 | Unsubstituted | 0.08 |
| 36 | 2-Thiophene | 0.132 |
| 41 | 4-PhCH2NH(CH2)2NHAc | 0.004 |
| 42 | 4-PhCH2N-piperidine-4-CONH2 | 0.002 |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways
While established methods for synthesizing 2-(thiophen-2-yl)benzaldehyde and its derivatives exist, current research is focused on developing more efficient, atom-economical, and environmentally benign synthetic routes. A significant trend is the application of modern cross-coupling reactions. For instance, the Suzuki-Miyaura reaction is being explored to create derivatives by coupling aromatic bromides with appropriate boronic acids, offering a versatile strategy for generating diverse chemical platforms. nih.gov
Another area of innovation involves one-pot sequential reactions. Methodologies using reagents like butyllithium (B86547) (BuLi) and dimethylformamide (DMF) are being refined to improve yields and simplify procedures. researchgate.netmdpi.com Furthermore, researchers are investigating metal-catalyzed heterocyclization and carbene-catalyzed reactions as advanced strategies to construct the thiophene-benzaldehyde core or its analogs. nih.govacs.org These novel pathways aim to reduce reaction steps, minimize waste, and provide access to previously unattainable molecular architectures.
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Reference |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium catalysts, Boronic acids | High versatility, good functional group tolerance | nih.gov |
| One-Pot Sequential Lithiation/Formylation | Butyllithium (BuLi), DMF | Procedural simplicity, potentially high yields | researchgate.netmdpi.com |
| Metal-Catalyzed Heterocyclization | Palladium, Iodine | Atom economy, regioselectivity | nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | Thiazolium salts | Novel reactivity, radical pathway access | acs.org |
Exploration of Chirality and Stereoselective Synthesis
The introduction of chirality into molecules derived from this compound is a critical step toward developing specialized pharmaceuticals and catalysts. Future research is increasingly focused on stereoselective synthesis, which allows for the creation of specific enantiomers of a chiral molecule. A promising approach is the use of this compound and its substituted variants as starting materials for the synthesis of novel chiral ligands. researchgate.net
These thiophene-based chiral ligands, when complexed with metal catalysts, can direct the stereochemical outcome of chemical reactions. For example, novel chiral amino alcohols synthesized from thiophene (B33073) carbaldehydes have been successfully applied in the catalytic asymmetric Henry reaction, achieving high enantioselectivities (up to 96% ee) for the synthesis of β-hydroxy nitroalkanols. researchgate.net The exploration of chiral reagents, auxiliaries, and catalysts in reactions involving the this compound framework is a key trend for producing enantiomerically pure compounds for advanced applications. york.ac.ukresearchgate.net
Advanced Computational Modeling for Drug Discovery and Material Design
Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced modeling techniques are being employed to predict the properties and behavior of this compound derivatives, guiding experimental work and reducing trial-and-error. Density Functional Theory (DFT) is widely used to optimize molecular structures, calculate electronic properties, and predict spectroscopic signatures of novel compounds. researchgate.netresearchgate.net This information is vital for designing new materials with specific optical and electronic characteristics, such as those used in organic electronics. scienceopen.com
In drug discovery, molecular docking simulations are used to predict how these molecules will interact with biological targets, such as proteins and enzymes. co-ac.com By calculating binding affinities and identifying key interactions, researchers can prioritize which derivatives to synthesize and test for specific therapeutic activities, such as anticancer or antimicrobial effects. nih.govresearchgate.net This in silico screening process significantly enhances the efficiency of identifying promising drug candidates.
| Computational Method | Application Area | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Material Design & Molecular Characterization | Optimized geometry, electronic structure, band gap, vibrational frequencies | researchgate.netresearchgate.netscienceopen.com |
| Molecular Docking | Drug Discovery | Binding affinity to protein targets, interaction patterns, lead compound identification | nih.govresearchgate.netresearchgate.net |
Integration with Nanotechnology and Supramolecular Chemistry
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for nanotechnology and supramolecular chemistry. Its conjugated system of aromatic and heterocyclic rings allows for good electron delocalization, a property that is highly valuable for developing materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic semiconductors. myskinrecipes.com
Future work will likely focus on incorporating this molecule into larger, self-assembling systems. The ability to form nanocrystalline metal complexes opens avenues for creating new nanomaterials with tailored properties. researchgate.net Research into polythiophenes containing various functional groups continues to be a major area, with the goal of creating advanced functional materials for applications ranging from fluorescent sensors to organic field-effect transistors. scienceopen.commyskinrecipes.com
Translational Research and Pre-clinical Development
A significant future direction is the translation of basic research findings into clinical or commercial applications. Derivatives of this compound have shown promise in early-stage studies for various biological activities. For example, certain derivatives have been investigated as potential inhibitors of enzymes relevant to cancer therapy and inflammation. nih.gov
The next steps involve moving these promising compounds through the pre-clinical development pipeline. This includes rigorous in vitro testing against a wider range of cancer cell lines and microbial species to establish efficacy and selectivity. researchgate.netnih.gov Compounds that perform well will advance to further studies to evaluate their therapeutic potential, representing a critical step in bridging the gap between laboratory discovery and real-world impact.
Q & A
Basic: What are the common synthetic routes for preparing 2-(Thiophen-2-yl)benzaldehyde?
Answer:
A widely used method involves the Suzuki-Miyaura cross-coupling reaction between thiophene-2-boronic acid and bromobenzaldehyde derivatives under palladium catalysis. Alternative routes include Friedel-Crafts acylation of thiophene using benzaldehyde derivatives in the presence of Lewis acids like AlCl₃ . Key challenges include regioselectivity control and purification of the aldehyde group from side products. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid over-oxidation or decomposition of the aldehyde moiety.
Advanced: How can computational methods predict the electronic properties of this compound for materials science applications?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) is effective for modeling the compound’s HOMO-LUMO gaps, dipole moments, and charge-transfer characteristics. Basis sets such as 6-311G(d,p) are recommended for sulfur-containing systems. Advanced studies should validate DFT results with experimental UV-Vis spectra or cyclic voltammetry data to resolve discrepancies in excited-state behavior .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while thiophene protons appear as a multiplet between δ 7.0–7.5 ppm .
- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry : The molecular ion peak (m/z ≈ 188.03) and fragmentation patterns help verify purity .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can determine bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the thiophene and benzaldehyde rings (~15–25°) influences conjugation and electronic properties. Disorder in the thiophene ring or solvent molecules requires careful refinement to avoid misinterpretation .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is light-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor for aldehyde oxidation to carboxylic acid via IR (broad O-H stretch at 2500–3300 cm⁻¹) or TLC .
Advanced: How does this compound behave in coordination chemistry for metal-organic frameworks (MOFs)?
Answer:
The aldehyde and thiophene groups act as Lewis basic sites for metal coordination (e.g., Ru, Pd). In MOF synthesis, the aldehyde’s π-backbonding capability enhances stability with transition metals. Compare coordination modes using XPS or EXAFS to confirm metal-ligand interactions .
Basic: How to analyze competing reaction pathways in the functionalization of this compound?
Answer:
Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between electrophilic aromatic substitution (thiophene ring) and nucleophilic addition (aldehyde group). Computational modeling (e.g., transition state theory) can predict regioselectivity in heterocyclic systems .
Advanced: What strategies mitigate spectral overlap in ¹H NMR analysis of this compound derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves coupling between thiophene and aromatic protons.
- Solvent Screening : Use deuterated DMSO or acetone to shift aldehyde proton signals away from overlapping regions.
- Dynamic NMR : Detect rotameric forms of the aldehyde group at low temperatures .
Basic: What are the redox properties of this compound?
Answer:
Cyclic voltammetry in anhydrous acetonitrile shows irreversible oxidation peaks (~1.2–1.5 V vs. Ag/Ag⁺) due to thiophene ring oxidation. The aldehyde group is redox-inactive in this range but may participate in pH-dependent hydration equilibria .
Advanced: How to reconcile contradictory computational and experimental data on the compound’s electronic structure?
Answer:
Discrepancies often arise from solvent effects or inadequate DFT functionals. Use polarizable continuum models (PCM) for solvent corrections and compare multiple functionals (e.g., CAM-B3LYP for charge-transfer states). Experimental validation via EPR or transient absorption spectroscopy is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
